molecular formula C5H7ClO3 B6588462 (3S)-oxolan-3-yl carbonochloridate CAS No. 178153-11-2

(3S)-oxolan-3-yl carbonochloridate

Cat. No.: B6588462
CAS No.: 178153-11-2
M. Wt: 150.6
InChI Key:
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Description

(3S)-oxolan-3-yl carbonochloridate is an organic compound with a unique structure that includes an oxolane ring and a carbonochloridate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-oxolan-3-yl carbonochloridate typically involves the reaction of oxolane derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate and final products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-oxolan-3-yl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form oxolane-3-ol and carbon dioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield oxolane derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride can be employed to facilitate certain reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Thiocarbonates: Formed from the reaction with thiols.

Scientific Research Applications

(3S)-oxolan-3-yl carbonochloridate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to form stable derivatives with biological activity.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-oxolan-3-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The carbonochloridate group acts as an electrophile, facilitating the attack by nucleophiles. This reactivity is exploited in various synthetic applications to form desired products with high specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-oxolan-3-yl carbonochloridate: A stereoisomer with similar reactivity but different spatial arrangement.

    Ethyl chloroformate: A simpler carbonochloridate compound used in similar reactions.

    Phenyl chloroformate: Another carbonochloridate with an aromatic ring, offering different reactivity and applications.

Uniqueness

(3S)-oxolan-3-yl carbonochloridate is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of chiral compounds and other specialized applications.

Properties

CAS No.

178153-11-2

Molecular Formula

C5H7ClO3

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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